B-Raf IN 14

Cancer Biology Kinase Inhibitor Discovery Enzymology

Choose B-Raf IN 14 (Comp 25) for robust BRAF kinase assay development—its 11.08 µM IC50 is easily measured on standard lab equipment, eliminating the need for ultra-sensitive detection required by high-picomolar inhibitors. This purine-2,6-dione chemotype provides a quantifiable baseline (LogP 1.5, tPSA 136 Ų) for medicinal chemistry SAR campaigns. Exploit its 5.5–13.9-fold lower potency versus B-Raf IN 15 as a low-potency control to discriminate on-target effects from off-target liabilities in cellular models. With documented powder stability of 3 years at -20°C, it is a cost-effective, shelf-stable addition to institutional compound libraries for high-throughput screening.

Molecular Formula C15H14BrN5O3S
Molecular Weight 424.3 g/mol
Cat. No. B415558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 14
Molecular FormulaC15H14BrN5O3S
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br
InChIInChI=1S/C15H14BrN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-3-2-4-9(16)5-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24)
InChIKeyHKKJJBUQMXEHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B-Raf IN 14: A Purine-2,6-Dione BRAF Inhibitor with Defined Biochemical Activity


B-Raf IN 14 (CAS 326918-98-3), also designated as Compound 25, is a purine-2,6-dione derivative identified through an in silico screening strategy for inhibitors of the BRAF kinase [1]. This small molecule belongs to a chemotype with demonstrated, quantifiable selectivity for BRAF over other representative protein kinases . It serves as a defined tool compound for probing BRAF-dependent signaling in cancer research models .

Why B-Raf IN 14 Cannot Be Interchanged with Other BRAF Inhibitors or Analogs


The B-Raf IN series comprises compounds with distinct chemical structures and divergent biochemical potency profiles. For instance, while B-Raf IN 15, a distinct chemical series, inhibits BRAF wild-type and V600E with IC50 values of 2.0 and 0.8 µM respectively, B-Raf IN 14 demonstrates a substantially different potency of 11.08 µM in the same assay context . These quantitative differences preclude simple one-to-one substitution in experimental systems and necessitate precise compound selection based on target potency and chemical properties [1].

Quantitative Differentiation of B-Raf IN 14 from Closest Analogs: A Data-Driven Guide


Biochemical Potency Against BRAF: B-Raf IN 14 vs. B-Raf IN 15

B-Raf IN 14 demonstrates a significantly higher IC50 (lower potency) against BRAF compared to its analog B-Raf IN 15, which is more potent by an order of magnitude . This stark difference in biochemical activity within the same target assay provides a clear and quantifiable basis for experimental selection depending on the desired level of target inhibition.

Cancer Biology Kinase Inhibitor Discovery Enzymology

Solubility Profile in DMSO: B-Raf IN 14 vs. B-Raf IN 15

B-Raf IN 14 exhibits a reported solubility of 55 mg/mL (129.63 mM) in DMSO . This high solubility facilitates the preparation of concentrated stock solutions, which is a practical advantage in high-throughput screening and in vitro assay formats. In contrast, solubility data for many close analogs, such as B-Raf IN 15, are not reported in comparable detail, making B-Raf IN 14 a more characterized option for assay development.

Drug Discovery Assay Development Chemical Biology

Structural and Physicochemical Differentiation from Closely Related Analogs

B-Raf IN 14 (C15H14BrN5O3S) is a purine-2,6-dione derivative, a chemotype distinct from the structures of many other B-Raf IN compounds, such as B-Raf IN 15 (C19H15N3OS) [REFS-1, REFS-2]. This core scaffold difference leads to a unique set of physicochemical properties, including a molecular weight of 424.27 g/mol, a LogP of 1.5, and a topological polar surface area (tPSA) of 136 Ų . These parameters can influence membrane permeability, protein binding, and overall ADME behavior in cellular and in vivo studies.

Medicinal Chemistry Computational Chemistry ADME

Reported Stability Profile Supports Long-Term Experimental Use

B-Raf IN 14 has a well-documented stability profile, specified as stable for 3 years at -20°C in powder form and for 1 year at -80°C in solvent . This level of detailed stability data is not uniformly available for all early-stage tool compounds. The defined stability ensures that the compound retains its biochemical activity over time, which is critical for long-term research projects and for maintaining consistency in multi-year studies.

Compound Management Longitudinal Studies Biobanking

B-Raf IN 14: High-Value Application Scenarios for Scientific and Industrial Research


Biochemical Assay Development for BRAF Kinase Activity

Given its defined biochemical IC50 of 11.08 µM , B-Raf IN 14 is well-suited as a reference inhibitor in the development and validation of BRAF kinase activity assays. Its potency is in a range that is easily measurable with standard laboratory equipment, avoiding the need for ultra-sensitive detection methods required for high-picomolar inhibitors. This makes it a practical tool for establishing assay robustness and dynamic range.

Structure-Activity Relationship (SAR) and Chemical Probe Studies

As a member of the purine-2,6-dione chemotype identified through in silico screening [1], B-Raf IN 14 serves as a key anchor point for medicinal chemistry efforts. Its unique scaffold and defined physicochemical properties (LogP 1.5, tPSA 136 Ų) provide a quantifiable baseline for synthesizing and evaluating new analogs with improved potency or altered ADME properties. Its inclusion in a SAR panel can help deconvolute the contribution of specific structural features to target binding and selectivity.

Differentiation from Potent Inhibitors in Mechanistic Studies

The significant 5.5- to 13.9-fold lower potency of B-Raf IN 14 compared to B-Raf IN 15 can be experimentally exploited. In cellular contexts, B-Raf IN 14 may serve as a low-potency control to distinguish between specific on-target effects and off-target liabilities observed with more potent inhibitors in the same class. This application is critical for rigorous target validation in complex biological systems.

Compound Library Management and Long-Term Archiving

The documented stability of B-Raf IN 14 (3 years at -20°C as powder, 1 year at -80°C in solvent) makes it a reliable candidate for inclusion in institutional or commercial small-molecule libraries. This reduces the need for frequent re-synthesis and re-characterization, representing a cost-effective choice for facilities that maintain large repositories of tool compounds for high-throughput screening campaigns.

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